molecular formula C7H3BrClNO B2652614 5-Bromo-3-chloro-2-hydroxybenzonitrile CAS No. 1260810-06-7

5-Bromo-3-chloro-2-hydroxybenzonitrile

Cat. No.: B2652614
CAS No.: 1260810-06-7
M. Wt: 232.46
InChI Key: HFUTUKKYMCXKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₃BrClNO and a molecular weight of 232.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzonitrile core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.

Scientific Research Applications

5-Bromo-3-chloro-2-hydroxybenzonitrile is utilized in several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-hydroxybenzonitrile typically involves the bromination and chlorination of 2-hydroxybenzonitrile. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxybenzonitrile
  • 3-Chloro-2-hydroxybenzonitrile
  • 2-Hydroxybenzonitrile

Uniqueness

5-Bromo-3-chloro-2-hydroxybenzonitrile is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications that may not be achievable with similar compounds .

Properties

IUPAC Name

5-bromo-3-chloro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUTUKKYMCXKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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